molecular formula C5H3F3O2 B042769 2-Butynoic acid, 4,4,4-trifluoro-, methyl ester CAS No. 70577-95-6

2-Butynoic acid, 4,4,4-trifluoro-, methyl ester

Cat. No.: B042769
CAS No.: 70577-95-6
M. Wt: 152.07 g/mol
InChI Key: QRIDXWUOPRURFC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-butynoic acid methyl ester is a chemical compound with the molecular formula C5H3F3O2 and a molecular weight of 152.07 g/mol . It is also known by other names such as methyl 4,4,4-trifluoro-2-butynoate and methyl 4,4,4-trifluorobutynoate . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of trifluoromethyl and butynoic acid ester groups.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-butynoic acid methyl ester typically involves the reaction of trifluoroacetic acid derivatives with appropriate alkynes under controlled conditions . One common method involves the use of trifluoroacetic anhydride and propargyl alcohol in the presence of a base such as pyridine. The reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-butynoic acid methyl ester involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures . The pathways involved often include covalent bonding with active sites of enzymes or non-covalent interactions with protein surfaces .

Properties

IUPAC Name

methyl 4,4,4-trifluorobut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3O2/c1-10-4(9)2-3-5(6,7)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIDXWUOPRURFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70577-95-6
Record name methyl 4,4,4-trifluorobut-2-ynoate
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Q & A

Q1: What makes methyl 4,4,4-trifluorobut-2-ynoate a valuable reagent in heterocyclic chemistry?

A1: Methyl 4,4,4-trifluorobut-2-ynoate possesses unique characteristics that make it highly valuable for constructing trifluoromethylated heterocycles:

  • Presence of multiple reactive sites: The molecule contains both an alkyne and an ester group, enabling diverse reactivity. [, , ] This allows for participation in multi-step reactions where it can act as a building block for complex structures.
  • Trifluoromethyl (CF3) group: The electron-withdrawing nature of the CF3 group influences the reactivity of the alkyne, making it a good electrophile. [, , ] This property is crucial for its participation in copper-catalyzed reactions.
  • Formation of valuable heterocycles: Methyl 4,4,4-trifluorobut-2-ynoate has been successfully employed in the synthesis of trifluoromethylated pyrrolo[1,2-a]quinolines [] and pyrrolo[2,1-a]isoquinolines. [] These heterocyclic scaffolds are of significant interest due to their presence in various bioactive molecules.

Q2: Could you elaborate on the role of copper catalysts in reactions involving methyl 4,4,4-trifluorobut-2-ynoate?

A2: Copper catalysts play a crucial role in facilitating cascade reactions involving methyl 4,4,4-trifluorobut-2-ynoate.

  • C-H Alkynylation: Copper(I) catalysts, such as CuI, enable the activation of C-H bonds in substrates like quinolines and isoquinolines, allowing them to undergo alkynylation with methyl 4,4,4-trifluorobut-2-ynoate. [, ]
  • Intramolecular Cyclization: Following the C-H alkynylation, copper(II) species, generated in situ or added separately, promote the intramolecular cyclization of the intermediate alkynyl-substituted dihydroquinolines (or dihydroisoquinolines) to form the desired tricyclic heterocycles. [, ]
  • Mild Reaction Conditions: The use of copper catalysts allows these reactions to proceed under relatively mild conditions, which is important for preserving the integrity of the substrates and preventing unwanted side reactions. [, ]

Q3: The research mentions achieving "one-pot" synthesis. What are the advantages of this approach when using methyl 4,4,4-trifluorobut-2-ynoate?

A3: The "one-pot" synthesis approach, where multiple reactions occur sequentially in a single reaction vessel without the need for isolation of intermediates, offers several advantages:

  • Increased Efficiency: This significantly streamlines the synthesis process, reducing time and resource consumption. [, ] Instead of isolating and purifying intermediates, the reaction proceeds seamlessly to the final product.
  • Higher Yields: By minimizing purification steps, one-pot syntheses often lead to higher overall yields as losses associated with each isolation and purification are minimized. [, ]
  • Simpler Procedures: This approach simplifies experimental procedures, making them more accessible and practical for broader applications. [, ]

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